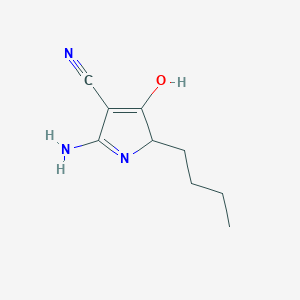
2-Aminopent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopent-4-enamide is an organic compound with the molecular formula C₅H₁₀N₂O It is a member of the enamide family, characterized by the presence of an amine group attached to a carbon-carbon double bond conjugated with an amide group
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: A novel one-step N-dehydrogenation of amides to enamides can be achieved using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Selective Desaturation of Amides: An iron-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides.
Industrial Production Methods:
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Enamides can be reduced to their corresponding amines using hydrosilylation or hydrogenation methods.
Substitution: Enamides can participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-rich nature of the double bond.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Hydrosilylation reagents like triethoxysilane or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxidized enamides or imides.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Applications De Recherche Scientifique
2-Aminopent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Aminopent-4-enamide involves its interaction with molecular targets through its amine and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific reaction conditions and targets involved. The compound’s reactivity is influenced by the electron-rich nature of the double bond and the presence of the amine group, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
2-Aminopent-4-ynamide: Similar in structure but contains a triple bond instead of a double bond.
2-Aminobut-3-enamide: Similar but with a shorter carbon chain.
2-Aminohex-5-enamide: Similar but with a longer carbon chain.
Uniqueness: 2-Aminopent-4-enamide is unique due to its specific carbon chain length and the presence of both an amine and an amide group conjugated with a double bond. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
2-aminopent-4-enamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H2,7,8) |
Clé InChI |
MHCFJYPAEKWGBR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)










